molecular formula C9H8BrNO3 B2872441 Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate CAS No. 1379317-40-4

Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate

Cat. No. B2872441
CAS RN: 1379317-40-4
M. Wt: 258.071
InChI Key: WQSIDMGVSWTJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate is 1S/C9H10BrNO2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Anti-Fibrosis Drug Development

Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate: is used in the synthesis of novel pyrimidine derivatives that exhibit significant anti-fibrotic activities. These compounds have been tested against immortalized rat hepatic stellate cells (HSC-T6) and have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium . This suggests potential for these compounds to be developed into novel anti-fibrotic drugs.

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the construction of novel heterocyclic compound libraries with potential biological activities. The pyrimidine moiety, in particular, is considered a privileged structure in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-fibrotic properties .

Anti-Tubercular Agents

The compound is instrumental in the design and synthesis of novel benzamide derivatives with anti-tubercular activity. These derivatives are evaluated for their efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Chemodivergent Synthesis

It is used in chemodivergent synthesis processes to create N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. These compounds have varied medicinal applications due to their attractive biological properties .

Organic Synthesis and Catalysis

Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate: can be utilized in organic synthesis and catalysis to form bonds or cleave them under mild and metal-free conditions. This is particularly useful in the synthesis of amides, which are ubiquitous in organic compounds, polymers, natural products, and pharmaceuticals .

Safety And Hazards

This compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-2-14-9(13)8(12)7-6(10)4-3-5-11-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSIDMGVSWTJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate

CAS RN

1379317-40-4
Record name ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.